1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824607
InChI: InChI=1S/C10H18N4O2S/c1-9(2)14-8-10(7-12-14)17(15,16)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H18N4O2S
Molecular Weight: 258.34 g/mol

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine

CAS No.:

Cat. No.: VC15824607

Molecular Formula: C10H18N4O2S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine -

Specification

Molecular Formula C10H18N4O2S
Molecular Weight 258.34 g/mol
IUPAC Name 1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine
Standard InChI InChI=1S/C10H18N4O2S/c1-9(2)14-8-10(7-12-14)17(15,16)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3
Standard InChI Key BKKWNMPDLWULPD-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine, reflects its core structure: a piperazine ring (C₄H₁₀N₂) connected via a sulfonyl group (-SO₂-) to a 1-isopropyl-1H-pyrazol-4-yl moiety. Key structural features include:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with an isopropyl group (-CH(CH₃)₂) and at position 4 with the sulfonyl-piperazine chain.

  • Sulfonyl Bridge: Enhances electronegativity and hydrogen-bonding capacity, critical for target binding .

  • Piperazine Ring: A six-membered diamine ring contributing conformational flexibility and basicity (pKa ~9.8) .

The canonical SMILES representation, CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2, and InChIKey BKKWNMPDLWULPD-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₄O₂S
Molecular Weight258.34 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (piperazine NH groups)
Hydrogen Bond Acceptors5 (2×N, 2×O, 1×S=O)
Topological Polar Surface Area92.7 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Sulfonation: Reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with piperazine in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) .

  • Purification: Crystallization from polar aprotic solvents (e.g., ethyl acetate or dichloromethane) yields the final product with >95% purity .

A patented optimization (US10577345B2) highlights the use of sodium bicarbonate and catalytic NaI in N-methyl-2-pyrrolidone (NMP) at 40–50°C to suppress byproduct formation . Deprotection of intermediates under acidic conditions (pH <2) ensures high regioselectivity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity
SulfonationPiperazine, NMP, NaHCO₃, 45°C, 12 h78%97%
Crystallizationn-Heptane/MTBE (3:1), 50°C, seeding85%99%

Biological Activity and Mechanism of Action

Antimicrobial Activity

Sulfonamide derivatives historically target dihydropteroate synthase (DHPS) in folate biosynthesis. While direct data are lacking, structural similarities suggest potential bacteriostatic effects against Gram-positive pathogens .

Comparative Analysis with Related Derivatives

Table 3: Structural and Functional Analog Comparison

Compound NameMolecular FormulaTarget ActivityLogP
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazineC₁₀H₁₈N₄O₂SEnzyme inhibition1.2
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazineC₈H₁₄N₄O₂SCA inhibition (IC₅₀ 0.8 µM)0.7
1-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazineC₁₀H₁₆F₂N₄O₂SAntifungal (MIC 8 µg/mL)2.1

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